N-(1-Naphthyl-d7-methyl)methylamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Naphthyl-d7-methyl)methylamine typically involves the deuteration of N-(1-Naphthylmethyl)methylamine The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production methods for This compound are not widely documented.
Chemical Reactions Analysis
Types of Reactions
N-(1-Naphthyl-d7-methyl)methylamine: can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthyl ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyl ketones or aldehydes, while reduction can produce naphthylamines .
Scientific Research Applications
N-(1-Naphthyl-d7-methyl)methylamine: has several scientific research applications, including:
Proteomics Research: The compound is used as a biochemical tool in proteomics to study protein structures and functions.
Isotope Labeling: Due to its deuterated nature, it is used in isotope labeling studies to trace molecular pathways and interactions.
Pharmaceutical Research: The compound is used in the synthesis of pharmaceutical intermediates and active ingredients.
Chemical Synthesis: It serves as a building block in organic synthesis for the production of various chemical compounds.
Mechanism of Action
The mechanism of action of N-(1-Naphthyl-d7-methyl)methylamine involves its interaction with molecular targets through its naphthyl and amine groups. The deuterium atoms in the compound can influence its chemical properties, such as reaction rates and stability. The compound can participate in various biochemical pathways, depending on the specific research application .
Comparison with Similar Compounds
N-(1-Naphthyl-d7-methyl)methylamine: can be compared with other similar compounds, such as:
N-(1-Naphthylmethyl)methylamine: The non-deuterated version of the compound, which has similar chemical properties but lacks the deuterium atoms.
N-Methyl-1-naphthalenemethylamine: A related compound used in the synthesis of pharmaceutical intermediates.
1-Naphthylmethylamine: Another similar compound used as a building block in organic synthesis.
The uniqueness of This compound lies in its deuterated nature, which makes it valuable for isotope labeling studies and research applications requiring deuterium incorporation .
Properties
IUPAC Name |
1-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)-N-methylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-13-9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8,13H,9H2,1H3/i2D,3D,4D,5D,6D,7D,8D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRIUFVBEVFILS-CFWCETGYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC2=CC=CC=C21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])[2H])CNC)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662139 |
Source
|
Record name | N-Methyl-1-[(~2~H_7_)naphthalen-1-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70662139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189686-07-4 |
Source
|
Record name | N-Methyl-1-[(~2~H_7_)naphthalen-1-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70662139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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